molecular formula C16H21N5S B11181557 Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine

Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine

Cat. No.: B11181557
M. Wt: 315.4 g/mol
InChI Key: UKEYTMUKROKNJH-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine typically involves the reaction of 2-aminobenzothiazole with a cyclohexyl-substituted triazine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or triazine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that compounds similar to Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine exhibit promising antiviral activity. For instance:

  • Mechanism of Action : The compound has shown potential in inhibiting viral replication by targeting specific viral enzymes. In vitro studies demonstrate its effectiveness against various viruses, including those resistant to standard treatments .
  • Case Study : A study highlighted the efficacy of related benzothiazole derivatives against the hepatitis C virus. These compounds exhibited low cytotoxicity while maintaining high antiviral potency, suggesting that modifications on the benzothiazole scaffold can enhance activity against RNA viruses .

Anticancer Potential

The anticancer properties of this compound have been explored extensively:

  • Inhibitory Effects : Research indicates that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The structural features of the compound allow it to interact with cellular targets involved in cancer progression .
  • Clinical Relevance : A notable case study involved a series of benzothiazole derivatives tested for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition rates compared to control groups, with some derivatives achieving IC50 values in the low micromolar range .

Data Summary Table

Application AreaKey FindingsReferences
Antiviral ActivityEffective against hepatitis C virus; low cytotoxicity ,
Anticancer ActivityInduces apoptosis in cancer cells; significant IC50 values ,
Mechanism of ActionTargets viral enzymes; inhibits cell proliferation ,

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The triazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar aromatic properties but lacking the triazine ring.

    Triazine derivatives: Compounds with a triazine ring but without the benzothiazole moiety.

    Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur in the heterocyclic ring.

Uniqueness

Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is unique due to the combination of the benzothiazole and triazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry.

Biological Activity

Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole derivatives, which are known for their varied biological activities. The presence of the triazine ring enhances its pharmacological profile. The general structure can be represented as follows:

Benzothiazol 2 yl 5 cyclohexyl 1 4 5 6 tetrahydro 1 3 5 triazin 2 yl amine\text{Benzothiazol 2 yl 5 cyclohexyl 1 4 5 6 tetrahydro 1 3 5 triazin 2 yl amine}

Synthesis Methods

Recent advances in synthetic methodologies have allowed for the efficient production of benzothiazole derivatives. Common synthetic routes include:

  • Diazo-Coupling Reactions : Utilized for constructing the benzothiazole framework.
  • Knoevenagel Condensation : Employed to introduce functional groups that enhance biological activity.
  • One-Pot Multicomponent Reactions : Streamline the synthesis process by combining multiple steps into one reaction.

These methods facilitate the generation of various analogs with potentially improved biological profiles.

Antimicrobial Properties

Benzothiazole derivatives have demonstrated significant antimicrobial activity. Studies indicate that compounds similar to this compound exhibit:

  • Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibition of fungal growth in various species has been reported.

The minimal inhibitory concentrations (MIC) for related compounds often fall within the range of 50 μg/mL to 100 μg/mL against common pathogens .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds have been shown to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer).
  • Mechanism of Action : Some derivatives act as inhibitors of specific kinases involved in tumor progression .

The IC50 values for these compounds vary significantly but can be as low as 0.004 μM for potent inhibitors .

Case Studies

Several case studies highlight the therapeutic potential of benzothiazole derivatives:

  • Frentizole : A UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus; it has shown improved potency against amyloid beta peptide interactions implicated in Alzheimer's disease .
  • Antitubercular Activity : Recent studies on benzothiazole-based compounds reveal promising results against Mycobacterium tuberculosis with better inhibition potency compared to standard drugs .

Data Table: Summary of Biological Activities

Biological ActivityCompoundMIC/IC50 ValuesReference
AntibacterialBenzothiazole Derivative50 μg/mL
AntifungalBenzothiazole Derivative100 μg/mL
AnticancerFrentizoleIC50 = 0.004 μM
AntitubercularNew DerivativeIC50 = 6.46 μM

Properties

Molecular Formula

C16H21N5S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H21N5S/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20)

InChI Key

UKEYTMUKROKNJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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